molecular formula C21H16FN3O5 B2688974 (3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate CAS No. 1189900-45-5

(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate

Cat. No. B2688974
CAS RN: 1189900-45-5
M. Wt: 409.373
InChI Key: QZNHPVAONVYOBS-UHFFFAOYSA-N
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Description

(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate is a useful research compound. Its molecular formula is C21H16FN3O5 and its molecular weight is 409.373. The purity is usually 95%.
BenchChem offers high-quality (3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Compounds with oxadiazole motifs, including fluorinated phenyl groups, have been explored for their potential in medicinal chemistry. For instance, the design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs have demonstrated potent antimicrobial activity and cytotoxicity against specific bacteria and fungi. The study highlights the synthesis process and the structure-activity relationship, providing a pathway for developing new therapeutic agents (Desai et al., 2016).

Drug Metabolism

The metabolic transformation of compounds containing oxadiazole rings has been a subject of investigation, particularly in the context of drug development. The metabolism of setileuton, a selective inhibitor of the 5-lipoxygenase enzyme featuring an oxadiazole ring, by cytochrome P450s highlights the importance of understanding metabolic pathways for drug safety and efficacy. This research offers insights into the oxidative processes involved in drug metabolism, which are crucial for the design of compounds with favorable pharmacokinetic properties (Maciolek et al., 2011).

Antitumor Activity

The synthesis and evaluation of pyrimidinyl pyrazole derivatives for their antitumor activity represent a significant application of oxadiazole and fluorophenyl containing compounds. These compounds have shown potent cytotoxicity against various tumor cell lines, highlighting their potential as anticancer agents. The structural variations and biological assessments provide a foundation for developing new therapeutic options for cancer treatment (Naito et al., 2005).

Fluorescence Applications

The development of fluorinated poly(1,3,4-oxadiazole-ether-imide)s demonstrates the application of oxadiazole derivatives in materials science, particularly for their optical properties. These polymers, synthesized through polycondensation reactions, exhibit high thermal stability and solubility in polar organic solvents, along with blue fluorescence. Such materials are promising for electronic and photonic applications, where their fluorescent properties can be utilized (Hamciuc et al., 2005).

properties

IUPAC Name

[3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O5/c1-3-17(26)28-10-12-9-23-11(2)18-14(12)8-15(21(27)29-18)20-24-19(25-30-20)13-6-4-5-7-16(13)22/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNHPVAONVYOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate

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